Cas no 1469867-51-3 (5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one)

5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Chemical and Physical Properties
Names and Identifiers
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- 2H-Benzimidazol-2-one, 5-fluoro-1,3-dihydro-1,3-dimethyl-6-nitro-
- 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
- 1469867-51-3
- 5-fluoro-1,3-dimethyl-6-nitro-1,3-benzodiazol-2-one
- 5-Fluoro-1,3-Dimethyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 5-fluoro-1,3-dimethyl-6-nitrobenzimidazol-2-one
- WVDJOIQJDAGXMP-UHFFFAOYSA-N
- EN300-201970
- 5-Fluoro-1,3-dimethyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one
- G65973
- SCHEMBL15324212
- 5-fluoro-1,3-dimethyl-6-nitro-1,3-dihydro-2H-benzimidazol-2-one
- HS-8542
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- MDL: MFCD28246596
- Inchi: 1S/C9H8FN3O3/c1-11-7-3-5(10)6(13(15)16)4-8(7)12(2)9(11)14/h3-4H,1-2H3
- InChI Key: WVDJOIQJDAGXMP-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)C2=CC([N+]([O-])=O)=C(F)C=C2N1C
Computed Properties
- Exact Mass: 225.05496929g/mol
- Monoisotopic Mass: 225.05496929g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.4Ų
- XLogP3: 0.9
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM419161-1g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95%+ | 1g |
$865 | 2023-01-10 | |
Enamine | EN300-201970-10.0g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 10g |
$3376.0 | 2023-05-31 | |
Enamine | EN300-201970-0.5g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
A2B Chem LLC | AW03960-1g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 1g |
$502.00 | 2024-04-20 | |
Aaron | AR01B9FO-250mg |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 250mg |
$231.00 | 2025-02-09 | |
1PlusChem | 1P01B97C-1g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 1g |
$477.00 | 2025-03-19 | |
A2B Chem LLC | AW03960-10g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 10g |
$3589.00 | 2024-04-20 | |
Enamine | EN300-201970-5g |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one |
1469867-51-3 | 95% | 5g |
$2277.0 | 2023-09-16 | |
Ambeed | A1067495-250mg |
5-Fluoro-1,3-Dimethyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one |
1469867-51-3 | 95% | 250mg |
$256.0 | 2025-03-04 | |
Ambeed | A1067495-1g |
5-Fluoro-1,3-Dimethyl-6-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one |
1469867-51-3 | 95% | 1g |
$690.0 | 2025-03-04 |
5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
Additional information on 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one
Research Brief on 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1469867-51-3)
The compound 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS: 1469867-51-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and potential applications in drug development.
Recent studies have highlighted the compound's role as a versatile intermediate in the synthesis of heterocyclic compounds, which are pivotal in medicinal chemistry. The presence of fluorine and nitro groups in its structure enhances its reactivity, making it a valuable candidate for further chemical modifications. Researchers have explored its utility in the development of novel benzodiazepine derivatives, which are known for their anxiolytic, anticonvulsant, and sedative properties.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was synthesized via a multi-step process involving nitration and fluorination reactions. The study reported a high yield and purity, underscoring its feasibility for large-scale production. Additionally, the compound demonstrated moderate inhibitory activity against certain enzymes involved in neurodegenerative diseases, suggesting its potential as a lead compound for further optimization.
Another significant finding comes from a preclinical study investigating the compound's pharmacokinetic properties. The research, conducted by a team at the University of Cambridge, revealed favorable absorption and distribution profiles, with minimal toxicity observed in animal models. These findings position the compound as a promising candidate for further in vivo studies aimed at evaluating its efficacy in disease models.
Despite these advancements, challenges remain in fully elucidating the compound's mechanism of action and optimizing its therapeutic index. Future research directions may include structure-activity relationship (SAR) studies to identify more potent analogs and the exploration of its potential in combination therapies. Collaborative efforts between academia and industry will be crucial in translating these findings into clinically viable treatments.
In conclusion, 5-fluoro-1,3-dimethyl-6-nitro-2,3-dihydro-1H-1,3-benzodiazol-2-one represents a promising scaffold in medicinal chemistry, with emerging evidence supporting its utility in drug discovery. Continued research efforts are warranted to unlock its full therapeutic potential and address existing limitations.
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